molecular formula C9H10BrFO B1177303 Con-13 protein CAS No. 134710-97-7

Con-13 protein

Cat. No.: B1177303
CAS No.: 134710-97-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Con-13 protein is a purified research-grade reagent essential for advancing studies in structural biology and cell signaling. It is particularly valuable for investigating the complex mechanisms of G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and a major class of drug targets . This protein plays a role in the heterotrimeric G protein cycle, which is initiated when a GPCR is activated by an extracellular ligand, leading to the exchange of GDP for GTP on the Gα subunit . Research applications for the this compound include use as a critical component in in vitro signaling assays, protein-protein interaction studies, and the formation of complexes for structural analysis via techniques like cryo-electron microscopy (cryo-EM) . The reagent is produced under stringent quality control conditions. As with all critical research reagents, proper controls should be included in experimental designs. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

134710-97-7

Molecular Formula

C9H10BrFO

Synonyms

Con-13 protein

Origin of Product

United States

Comparison with Similar Compounds

Functional and Regulatory Comparison

The table below summarizes Con-13's functional and regulatory distinctions from other conidiation-related proteins:

Protein Organism Role in Conidiation Regulatory Mechanism Mutant Phenotype Structural Notes
Con-13 N. crassa, Trichoderma Aerial hyphae growth, conidium maturation ADA-6, TBRG-1, and NO signaling Reduced conidia, defective hyphae Sequence ID: M35120 (N. crassa)
Con-6 N. crassa Early conidiation signaling ADA-6 and light-dependent pathways Delayed conidiation, normal hyphae Contains phosphorylation motifs
Con-8 N. crassa Hyphal differentiation and conidium formation Partially regulated by ADA-6 No conidia, stunted hyphae Unknown structure
Con-10 N. crassa Conidiophore development Co-regulated with Con-13 via NO No clear phenotype (redundant role) Preferentially expressed during sporulation
StuA Trichoderma Conidiophore morphogenesis TBRG-1-dependent Malformed conidiophores Basic helix-loop-helix (bHLH) domain
FluG Beauveria bassiana Sporulation initiation G-protein signaling Blocked conidiation Regulatory protein with kinase motifs

Key Comparative Insights

Functional Overlap vs. Specialization: Con-13 and Con-8 are both essential for conidium production but act at different stages: Con-13 influences late-stage maturation, while Con-8 governs early hyphal differentiation .

StuA and FluG operate upstream as transcriptional regulators, whereas Con-13 may execute downstream structural or enzymatic roles .

Evolutionary Conservation :

  • Con-13 is conserved in conidiating fungi (e.g., N. crassa, Trichoderma) but absent in species like C. globosum, which lack asexual sporulation .
  • StuA’s bHLH domain is widely conserved across fungi, suggesting a broader developmental role compared to Con-13’s specialized function .

Q & A

Q. How can researchers confirm the expression of Con-13 protein during conidiation in Neurospora crassa?

To validate Con-13 expression during conidiation (spore formation), use a combination of:

  • RT-PCR : Design primers targeting the con-13 gene (e.g., RN00009189-RA in Neurospora crassa strain ATCC 24698) to detect mRNA levels at different conidiation stages .
  • Western Blotting : Employ antibodies specific to this compound, with controls for nonspecific binding. Validate using knockout strains or RNAi-mediated silencing.
  • Fluorescence Microscopy : Tag Con-13 with GFP under a conidiation-specific promoter to visualize spatial-temporal expression patterns.

Q. What bioinformatics tools are recommended for initial functional annotation of Con-13?

  • Sequence Alignment : Use BLASTp to identify homologs in fungal genomes (e.g., N. crassus in EMBL entry M35120) .
  • Domain Prediction : Tools like InterPro or Pfam can identify conserved domains (e.g., effector motifs linked to sporulation) .
  • Functional Enrichment : Cross-reference with databases like COMBREX-DB, which prioritizes proteins with unverified functions and links to structural/experimental data .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in Con-13’s role across fungal strains?

If Con-13 exhibits divergent roles (e.g., in N. crassa vs. N. crassus):

  • Controlled Comparative Studies : Culture strains under identical conditions (temperature, nutrient stress) and quantify conidiation efficiency via spore counts.
  • Genetic Complementation : Introduce con-13 from one strain into a knockout mutant of another to test functional conservation.
  • Proteomic Profiling : Use mass spectrometry to compare Con-13 interaction networks in different strains, identifying conserved vs. strain-specific partners .

Q. What methodologies are effective for predicting Con-13’s tertiary structure?

  • Homology Modeling : Use SWISS-MODEL or RoseTTAFold with templates from structural homologs (e.g., fungal effector proteins).
  • Machine Learning : Apply AlphaFold2 for ab initio predictions, leveraging its training on evolutionary-related sequences .
  • Validation : Compare predicted structures with experimental data (e.g., cryo-EM for large complexes or NMR for small domains) .

Q. How to troubleshoot inconsistencies in Con-13’s interaction data with other proteins?

  • Reproducibility Checks : Standardize protocols for co-immunoprecipitation (e.g., buffer pH, crosslinker concentration) and include negative controls .
  • Orthogonal Methods : Validate interactions via yeast two-hybrid assays and surface plasmon resonance (SPR) for binding kinetics .
  • Data Reanalysis : Use tools like STRING or Cytoscape to contextualize interactions within broader networks, filtering false positives .

Methodological Guidance for Data Interpretation

Q. How to prioritize experimental validation of Con-13’s predicted functions?

  • Functional Clustering : Group Con-13 with proteins in COMBREX-DB that share Pfam domains or purification status .
  • Phenotypic Screening : Use CRISPR/Cas9 knockouts in N. crassa to assess defects in conidiation, hyphal growth, or stress response .
  • Literature Synthesis : Cross-reference with studies on related conidiation-specific proteins (e.g., Aspergillus Con proteins) to identify conserved pathways .

Q. What statistical approaches are suitable for analyzing Con-13’s role in high-throughput datasets?

  • Differential Expression Analysis : Apply DESeq2 or edgeR to RNA-seq data, adjusting for batch effects and biological replicates .
  • Network Inference : Use weighted correlation networks (WGCNA) to identify co-expressed genes under Con-13 regulatory control .
  • Multivariate Regression : Model Con-13’s impact on conidiation efficiency using variables like nutrient availability and light exposure .

Ethical and Collaborative Considerations

Q. How to ensure reproducibility when sharing Con-13 research protocols?

  • Data Transparency : Provide raw data (e.g., sequencing reads, microscopy images) in public repositories like EMBL-EBI or Zenodo .
  • Step-by-Step Workflows : Document experimental parameters (e.g., PCR cycling conditions, antibody dilutions) using platforms like Protocols.io .
  • Code Sharing : Release scripts for bioinformatics analyses (e.g., BLAST pipelines, structural predictions) on GitHub with version control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.